molecular formula C15H16FNO2S B10969656 N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide

N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10969656
M. Wt: 293.4 g/mol
InChI Key: XGLXCQKRHGMTEI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound of interest in medicinal and organic chemistry research. As a benzenesulfonamide derivative, this class of compounds is widely investigated for its potential biological activities. Structurally related benzenesulfonyl hydrazones have demonstrated significant in vitro antimicrobial properties, particularly against Gram-positive bacterial strains, suggesting potential research applications in developing new antimicrobial agents . Furthermore, benzenesulfonamide derivatives are valuable in coordination chemistry, where they can act as versatile ligands for synthesizing metal complexes with transition metals like Ni(II), Cu(II), and Co(II). Such complexes often exhibit enhanced or novel biological activities, opening research avenues in catalysis and materials science . The presence of the 2-fluorophenyl group may influence the compound's electronic properties and binding affinity, making it a useful intermediate for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this and all related chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-7-5-4-6-13(14)16/h4-9,17H,1-3H3

InChI Key

XGLXCQKRHGMTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2F)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

ParameterTypical RangeOptimal Value (Reported)
SolventDichloromethane, THFDichloromethane
BaseTriethylamine, PyridineTriethylamine
Temperature0°C → Room TemperatureGradual warming
Reaction Time4–24 hours12 hours
Yield45–78%72%

Key Findings :

  • Steric Effects : The 2,4,5-trimethyl substituents on the benzene ring slow the reaction rate compared to non-methylated analogs, necessitating extended reaction times.

  • Base Selection : Triethylamine outperforms inorganic bases (e.g., K2CO3) in minimizing side reactions like hydrolysis.

  • Purification : Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity, while silica gel chromatography is required for analytical-grade material.

Alternative Catalytic Methods

Nickel-Catalyzed Coupling

A patent by Patsnap describes a nickel-mediated approach for allylamine derivatives, adaptable to sulfonamides:

Procedure :

  • Combine 2-fluoroaniline (1 eq), 2,4,5-trimethylbenzenesulfonyl chloride (1.2 eq), Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (1.5 eq) in dioxane.

  • Heat at 120°C for 24 hours under nitrogen.

MetricResult
Yield68%
Purity (HPLC)89%
TON (Turnover Number)13.6

Advantages :

  • Tolerates moisture and oxygen better than traditional methods.

  • Enables gram-scale synthesis without yield degradation.

Limitations :

  • Requires specialized catalysts.

  • Higher energy input due to elevated temperatures.

Solid-Phase Synthesis

A modified protocol from CN104829499A uses tetraethyl orthosilicate as a dehydrating agent:

Steps :

  • Mix 2-fluoroaniline (2 eq), 2,4,5-trimethylbenzenesulfonyl chloride (1 eq), and tetraethyl orthosilicate (2.2 eq) in acetonitrile.

  • Stir at 60°C for 6 hours.

ParameterOutcome
Conversion Rate94%
Isolated Yield81%
Purity98%

Mechanistic Insight :
Tetraethyl orthosilicate absorbs generated HCl, shifting equilibrium toward product formation.

Process Optimization Strategies

Solvent Screening

Comparative studies reveal solvent impacts on yield:

SolventDielectric ConstantYield (%)
Dichloromethane8.9372
THF7.5265
Acetonitrile37.558
Toluene2.3841

Polar aprotic solvents enhance ionic intermediate stability but may increase hydrolysis side reactions.

Temperature Profiling

Controlled temperature ramping improves yields:

  • 0°C → 25°C (2 hours) : 68% yield

  • Direct 25°C : 54% yield

Gradual warming minimizes exothermic decomposition.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.45 (d, J=8.1 Hz, 1H), 7.22–7.15 (m, 2H), 6.98 (s, 1H), 2.51 (s, 3H), 2.34 (s, 6H)
¹³C NMR δ 161.2 (C-F), 142.3 (SO₂), 135.1–115.4 (aromatic), 21.8–18.2 (CH₃)
HRMS [M+H]⁺ Calc.: 348.1372; Found: 348.1369

Purity Assessment

HPLC methods using C18 columns (ACN/H2O = 70:30) show retention at 6.7 minutes with 99.2% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted sulfonamides with various functional groups.

    Oxidation Reactions: The major products are carboxylic acids derived from the oxidation of methyl groups.

    Reduction Reactions: The major products are amines formed by the reduction of the sulfonamide group.

Scientific Research Applications

N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Benzene Substitution N-Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2,4,5-trimethyl 2-fluorophenyl C₁₅H₁₆FNO₂S 293.07
2-amino-N-(2-fluorophenyl)-4,5-dimethylbenzene-1-sulfonamide 2-amino,4,5-dimethyl 2-fluorophenyl C₁₄H₁₅FN₂O₂S 294.34
N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide 2,4,6-trimethyl ethyl, 2-methylphenyl C₁₈H₂₃NO₂S 317.07*
N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethyl 2-aminoethyl C₁₁H₁₈N₂O₂S 242.34*
N-(heterocyclic oxazepine)-2,4,5-trimethylbenzenesulfonamide 2,4,5-trimethyl oxazepine ring C₂₃H₃₀N₂O₄S 430.60

*Calculated from molecular formulas where exact data were unavailable.

Key Observations:

The 2-fluorophenyl group in the target compound vs. 2-methylphenyl () or 2-aminoethyl () substituents significantly impacts electronic properties and hydrogen-bonding capacity.

Functional Group Effects: Amino Groups ( and ): Increase polarity and solubility but reduce lipophilicity. Fluorine vs. Chlorine (): The target’s 2-fluorophenyl group is less electron-withdrawing than the 2,4,5-trichlorophenyl group in ’s compound, which may reduce metabolic stability but improve selectivity .

Table 2: Substituent Impact on Properties

Compound Key Substituent Effects Lipophilicity (Predicted) Bioactivity Considerations
Target Compound Methyl groups (lipophilic), fluorine (electronegative) High (LogP ~3.5*) Suitable for targets requiring hydrophobic interactions.
Compound Amino group (polar), fluorine Moderate (LogP ~2.8*) Potential enzyme inhibition via H-bonding.
Compound Ethyl/methyl groups (steric bulk), 2-methylphenyl Very high (LogP ~4.2*) Limited solubility; possible CNS penetration.
Compound Aminoethyl (cationic at pH 7.4), 2,4,6-trimethyl Low (LogP ~1.9*) Ionic interactions with anionic targets (e.g., DNA, proteins).

*Predicted using fragment-based methods due to lack of experimental data.

Research Findings and Implications

Steric Considerations :

  • The 2,4,5-trimethyl arrangement creates a compact, bulky structure compared to 2,4,6-trimethyl isomers, which may limit access to flat binding sites but improve fit in concave pockets.

’s oxazepine-linked derivative highlights how complex heterocycles can be used to tune target specificity (e.g., GPCR modulation) .

Biological Activity

N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group (R−S(=O)₂−NR₂) attached to a trimethyl-substituted benzene moiety and a fluorophenyl group. This structural configuration is significant as it may influence the compound's reactivity and biological interactions. The molecular formula is C13H14FNO2SC_{13}H_{14}FNO_2S, and it has been synthesized through various methods, primarily involving acylation reactions of amines with sulfonyl chlorides.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. Research indicates that this compound can inhibit carbonic anhydrase and cholinesterase, which are crucial for numerous biochemical pathways.
  • Cell Signaling Modulation : It has been shown to affect key signaling pathways such as MAPK and PI3K/Akt, influencing cell function through alterations in gene expression and cellular metabolism.

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial properties. This compound has been investigated for its potential to inhibit bacterial growth. The presence of the fluorobenzyl group enhances lipophilicity, facilitating better penetration through cell membranes and increasing antimicrobial efficacy.

Anticancer Activity

Recent studies have suggested that this compound may possess anticancer properties. The interaction with specific biological macromolecules may lead to the inhibition of tumor growth by disrupting critical cellular processes involved in cancer progression.

Neurological Activity

There is emerging evidence that compounds with fluorophenyl groups may exhibit neurological activity. This suggests potential applications in treating neurodegenerative diseases or conditions involving oxidative stress by modulating the Keap1-Nrf2 pathway .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition Studies : A study demonstrated that modifications in the sulfonamide structure significantly impact its inhibitory potency against specific enzymes related to bacterial infections. The fluorine substitution was found to enhance enzyme binding affinity .
  • Cell Viability Assays : In vitro assays showed that the compound effectively reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction through activation of caspase pathways.
  • Neuroprotective Effects : Research indicated that this compound could activate the Nrf2 pathway, leading to increased expression of cytoprotective enzymes. This effect was particularly noted in models of oxidative stress-related neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeurologicalActivation of Nrf2 pathway
Enzyme InhibitionInhibition of carbonic anhydrase and cholinesterase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with 2,4,5-trimethylbenzenesulfonyl chloride and 2-fluoroaniline as precursors. Use nucleophilic substitution (SN2) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) .
  • Step 2 : Optimize reaction temperature (e.g., 80–85°C) and duration (16–24 hours) to maximize yield. Copper(I) iodide (CuI) may act as a catalyst for C–N bond formation .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) using NMR and mass spectrometry (MS) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Identify characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide -SO2NH- at δ 3.1–3.5 ppm) .
  • MS : Confirm molecular ion [M+H]+ (e.g., m/z ~335 for C15H16FNO2S) .
  • X-ray Crystallography : Resolve 3D conformation (if crystalline) to analyze bond angles and dihedral angles critical for biological activity .

Q. What initial biological screening approaches are used to assess its antimicrobial potential?

  • Methodology :

  • In vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Compare to sulfamethoxazole as a positive control .
  • Enzyme Inhibition : Evaluate inhibition of dihydropteroate synthase (DHPS) using spectrophotometric assays (IC50 determination) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with DHPS (PDB ID: 1AJ0). Focus on hydrogen bonding between the sulfonamide group and key residues (e.g., Phe28, Lys221) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

Q. How do reaction kinetics and solvent polarity influence the synthesis of this compound?

  • Methodology :

  • Kinetic Profiling : Conduct time-resolved NMR to track intermediate formation. Compare rates in polar aprotic (DCM) vs. polar protic (methanol) solvents .
  • Solvent Optimization : Use Hansen solubility parameters to correlate solvent polarity with yield. Dichloromethane typically provides higher yields (75–85%) due to better sulfonyl chloride solubility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying MIC values across studies)?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays. Control variables: inoculum size (5 × 10^5 CFU/mL), pH (7.3), and incubation time (18–24 hours) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) to identify trends. Use statistical tools (ANOVA) to assess significance of substituent effects (e.g., 2-fluorophenyl vs. 3-fluorophenyl analogs) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Methodology :

  • Animal Models : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at intervals (0.5–24 hours) for LC-MS/MS analysis .
  • Key Metrics : Calculate bioavailability (F%), half-life (t1/2), and volume of distribution (Vd). Compare to intravenous dosing for absolute bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to minimize racemization during sulfonamide formation .
  • Process Optimization : Use flow chemistry for continuous production. Monitor purity via in-line FTIR and PAT (Process Analytical Technology) .

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